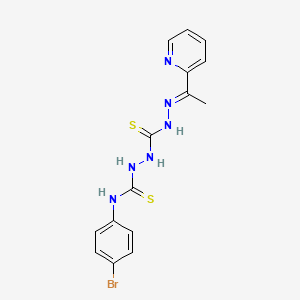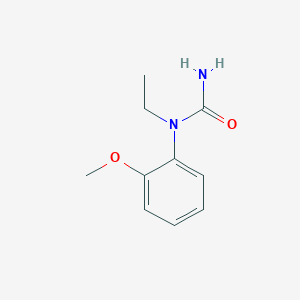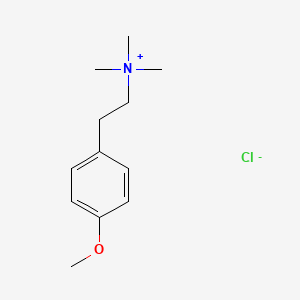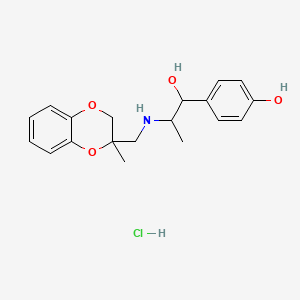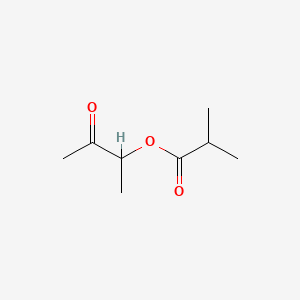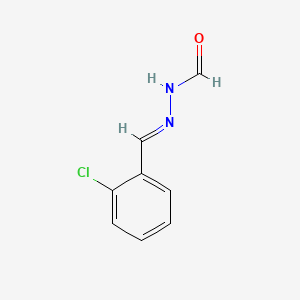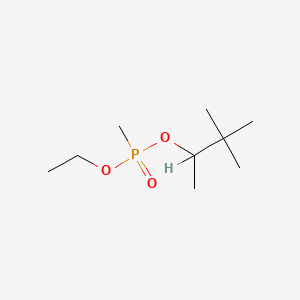
Ethyl 1,2,2-trimethylpropyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,2,2-trimethylpropyl methylphosphonate is an organophosphorus compound with the molecular formula C9H21O3P.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,2,2-trimethylpropyl methylphosphonate can be synthesized through the alcoholysis of 1,2,2-trimethylpropyl-methylfluorophosphonate. This reaction involves the use of sodium ethoxide in ethanol as a reagent. The reaction proceeds under mild conditions and results in the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,2-trimethylpropyl methylphosphonate undergoes various chemical reactions, including:
Alcoholysis: Reaction with alcohols in the presence of alkoxides.
Hydrolysis: Reaction with water to form phosphonic acid derivatives.
Substitution: Reaction with nucleophiles to replace the ethoxy group.
Common Reagents and Conditions
Alcoholysis: Sodium alkoxides (e.g., sodium methoxide, sodium ethoxide) in corresponding alcohols (e.g., methanol, ethanol).
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in appropriate solvents.
Major Products Formed
Alcoholysis: Formation of corresponding alkyl phosphonates.
Hydrolysis: Formation of phosphonic acid derivatives.
Substitution: Formation of substituted phosphonates.
Scientific Research Applications
Ethyl 1,2,2-trimethylpropyl methylphosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a prodrug for phosphonate-based therapeutics.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 1,2,2-trimethylpropyl methylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with various nucleophiles, leading to the formation of stable complexes. The compound’s reactivity is influenced by the presence of the ethoxy and methyl groups, which can affect its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 1,2,2-trimethylpropyl methylphosphonate can be compared with other similar compounds, such as:
Pinacolyl methylphosphonate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Methylphosphonic acid derivatives: Share the phosphonate group but differ in their alkyl substituents, affecting their chemical properties and uses.
Properties
CAS No. |
7040-56-4 |
|---|---|
Molecular Formula |
C9H21O3P |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-[ethoxy(methyl)phosphoryl]oxy-2,2-dimethylbutane |
InChI |
InChI=1S/C9H21O3P/c1-7-11-13(6,10)12-8(2)9(3,4)5/h8H,7H2,1-6H3 |
InChI Key |
PXJWMQULMOEILY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)OC(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


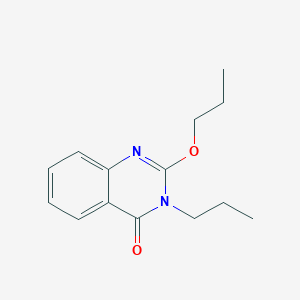
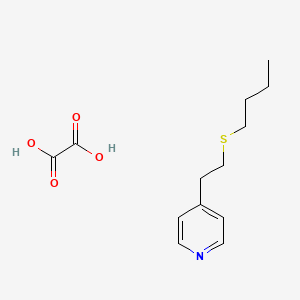
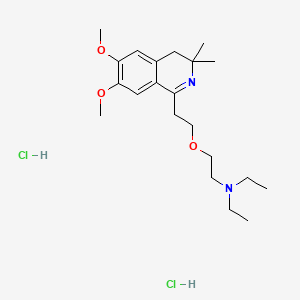
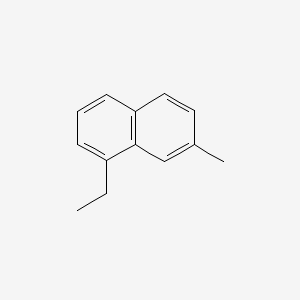
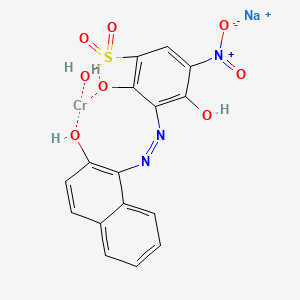
![3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide](/img/structure/B12713208.png)

